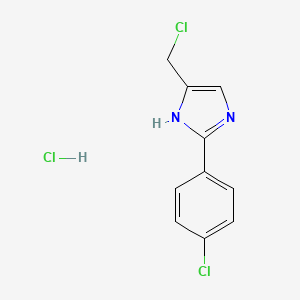

4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride

CAS No.: 1394041-11-2

Cat. No.: VC2581863

Molecular Formula: C10H9Cl3N2

Molecular Weight: 263.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1394041-11-2 |

|---|---|

| Molecular Formula | C10H9Cl3N2 |

| Molecular Weight | 263.5 g/mol |

| IUPAC Name | 5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole;hydrochloride |

| Standard InChI | InChI=1S/C10H8Cl2N2.ClH/c11-5-9-6-13-10(14-9)7-1-3-8(12)4-2-7;/h1-4,6H,5H2,(H,13,14);1H |

| Standard InChI Key | FUBVGGWAJZPHSV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl.Cl |

Introduction

Overview and Basic Properties

Chemical Structure and Identification

4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride belongs to the imidazole class of compounds, which are characterized by a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a chloromethyl group attached to position 4 of the imidazole ring and a 4-chlorophenyl substituent at position 2, with the entire structure existing as a hydrochloride salt. The compound is identified by the CAS number 1394041-11-2, providing a unique identifier for scientific reference and regulatory purposes. The molecular formula C₁₀H₉Cl₃N₂ indicates its atomic composition, with a calculated molecular weight of 263.5 g/mol that reflects its relatively moderate size among organic compounds. The IUPAC name 5-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole;hydrochloride provides the standardized nomenclature, though variations in naming conventions can cause confusion in the literature.

The chemical structure can be represented by the canonical SMILES notation C1=CC(=CC=C1C2=NC=C(N2)CCl)Cl.Cl, which encodes the molecular connectivity in a linear string format useful for computational chemistry and database searches. The InChI key FUBVGGWAJZPHSV-UHFFFAOYSA-N serves as a fixed-length equivalent that enables rapid structure searches and comparison across chemical databases. The presence of two chlorine atoms—one in the phenyl ring and another in the chloromethyl group—contributes significantly to the compound's physical and chemical properties, including lipophilicity, reactivity, and potential biological interactions. These structural features make the compound particularly interesting for medicinal chemistry and pharmaceutical applications, as the chlorine substituents can enhance membrane permeability and influence binding affinity to biological targets.

Physical and Chemical Properties

The physical state of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride is typically a crystalline solid at room temperature, with specific physical characteristics influenced by its salt form. The hydrochloride salt formation significantly impacts the compound's solubility profile, enhancing its solubility in polar solvents compared to the free base form. In aqueous environments, the compound demonstrates pH-dependent solubility, with increased solubility under acidic conditions due to protonation of the imidazole nitrogen atoms. The compound exhibits moderate to high solubility in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF), while showing limited solubility in less polar solvents like ethers and hydrocarbons.

The stability profile of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride varies with environmental conditions, particularly pH levels. Under acidic conditions (pH < 3), the imidazole ring undergoes protonation, enhancing solubility but potentially risking decomposition with prolonged exposure. In neutral to basic conditions, the compound may undergo hydrolysis of the reactive chloromethyl group, forming the corresponding alcohol derivative. For optimal stability during storage and handling, buffered solutions with pH values between 2.7 and 6.5 are recommended, similar to related imidazole hydrochloride formulations. The presence of the electron-withdrawing chlorine substituents influences the electronic distribution within the molecule, affecting its reactivity and interaction with various chemical species and biological targets.

Synthesis and Preparation Methods

Synthetic Routes

Chemical Reactivity

Substitution Reactions

Biological Activity and Applications

Antimicrobial Properties

4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride and related derivatives exhibit noteworthy antimicrobial properties against various pathogens, contributing to their potential value in pharmaceutical applications. Studies have demonstrated activity against a range of bacterial species, with particular efficacy observed against Mycobacterium tuberculosis, where minimum inhibitory concentrations (MIC) ranging from 3.95 to 12.03 μg/mL have been reported. The antimicrobial mechanism appears to involve interaction with specific microbial enzymes and disruption of cell membrane integrity, both contributed to by the compound's structural features including the lipophilic chlorophenyl group and the reactive chloromethyl moiety.

Antifungal Activity

Imidazole derivatives including 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride have demonstrated significant antifungal properties, continuing the established tradition of imidazole-based antifungal agents in clinical use. These compounds typically exert their antifungal effects through inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungal cell membranes. The interruption of ergosterol production compromises membrane integrity and function, ultimately leading to fungal cell death or growth inhibition. Structure-activity relationship studies with related compounds suggest that the chlorine substituents contribute significantly to antifungal potency by optimizing lipophilicity and electronic properties that enhance target binding.

The chloromethyl group in particular provides a reactive site that may form covalent or strong non-covalent interactions with nucleophilic amino acid residues within the binding pocket of target enzymes. Studies comparing various halogenated phenyl substituents (chloro- versus bromo-substituted derivatives) indicate that chlorine's balanced combination of size and electronegativity contributes optimally to membrane penetration in Candida species and other pathogenic fungi. This structure-activity insight helps explain the recurring presence of chlorophenyl moieties in numerous clinically successful antifungal agents. The potential for developing novel antifungal compounds based on the 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole scaffold represents an important avenue for addressing increasing fungal resistance to existing therapeutic options.

Other Biological Applications

Beyond antimicrobial, antifungal, and anticancer applications, 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride shows potential utility in various other biological contexts. The compound may serve as a valuable chemical probe in biochemical studies, where its reactive chloromethyl group enables selective labeling of nucleophilic residues in proteins, facilitating structure-function studies and target identification. This labeling capability extends to applications in chemical biology, where modified derivatives incorporating reporter groups could enable visualization or isolation of target biomolecules from complex biological systems.

In materials science applications, the compound offers interesting possibilities as a building block for functional materials with biological interfaces. The imidazole nitrogen atoms can serve as ligands for metal coordination, enabling the development of metal-organic frameworks (MOFs) with potential applications in drug delivery systems, while the chlorine substituents modulate the porosity and other physical properties of the resulting materials. Additionally, derivatives of this compound have been explored as pH-sensitive probes utilizing the acid-base properties of the imidazole ring, with applications in biological imaging and sensing technologies. The versatility of the 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole scaffold thus extends well beyond traditional pharmaceutical applications, encompassing diverse fields at the interface of chemistry, biology, and materials science.

Structure-Activity Relationships

Comparison with Similar Compounds

The biological and chemical properties of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride can be better understood through comparison with structurally related analogs. Several compounds with minor structural variations have been synthesized and studied, revealing how specific modifications impact activity and physicochemical properties. Table 1 presents a comparative analysis of key structural analogs and their reported properties.

Table 1: Comparison of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride with Structural Analogs

| Compound | Key Structural Difference | Relative Lipophilicity | Notable Biological Activity | Chemical Reactivity Differences |

|---|---|---|---|---|

| 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride | Reference compound | Moderate | Antimicrobial, antifungal potential | Standard reactivity profile |

| 4-(chloromethyl)-2-(4-fluorophenyl)-1H-imidazole hydrochloride | Fluorine replaces chlorine on phenyl ring | Decreased | Enhanced membrane penetration in some systems | Similar substitution chemistry |

| 4-(bromomethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride | Bromine replaces chlorine on methyl group | Increased | Potentially higher cytotoxicity | More reactive in substitution reactions |

| 4-(chloromethyl)-2-(4-methylphenyl)-1H-imidazole hydrochloride | Methyl replaces chlorine on phenyl ring | Slightly increased | Modified enzyme binding profile | Similar substitution chemistry |

These structural variations produce compounds with distinct biological and chemical profiles while maintaining the core imidazole scaffold. The substitution of chlorine with fluorine on the phenyl ring typically results in decreased lipophilicity but potentially enhanced membrane penetration due to the unique properties of the carbon-fluorine bond. Conversely, replacing the chloromethyl group with a bromomethyl group increases both lipophilicity and reactivity in nucleophilic substitution reactions, which may translate to enhanced biological activity but potentially higher toxicity through non-selective reactions with biological nucleophiles.

Influence of Functional Groups on Activity

The chlorophenyl substituent contributes substantially to the lipophilicity of the molecule, enhancing membrane permeability and potentially facilitating access to intracellular targets. Comparative studies of halogen-substituted phenyl derivatives have demonstrated that chlorine provides an optimal balance of size and electronic properties for many biological applications, particularly in antifungal compounds targeting Candida species. The chloromethyl group represents perhaps the most distinctive functional element, providing a reactive site for nucleophilic substitution and enabling covalent interactions with biological nucleophiles such as cysteine residues in proteins. This reactivity must be carefully balanced in drug development contexts, as excessive reactivity can lead to non-selective interactions and potential toxicity, while insufficient reactivity may compromise target engagement and efficacy.

Research Findings and Case Studies

Antimycobacterial Activity Studies

Significant research has focused on evaluating the antimycobacterial activity of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride and related compounds, with particular emphasis on activity against Mycobacterium tuberculosis. One notable study assessed the compound's interaction with MtbCYP121A1, a cytochrome P450 enzyme essential for M. tuberculosis viability. The research revealed promising binding affinity comparable to natural substrates, suggesting potential for therapeutic development targeting this critical bacterial enzyme. The binding interaction was characterized using ultraviolet-visible spectroscopy and nuclear magnetic resonance techniques, providing structural insights into the molecular basis of activity that could guide further optimization efforts.

The study's methodology involved systematic evaluation of structure-activity relationships across a series of imidazole derivatives, enabling identification of key structural features contributing to optimal antimycobacterial activity. Results indicated that both the chloromethyl group and the 4-chlorophenyl substituent made significant contributions to binding affinity and enzymatic inhibition. The minimum inhibitory concentration (MIC) values determined against M. tuberculosis strains ranged from 3.95 to 12.03 μg/mL, demonstrating potential clinical relevance, particularly for compounds that maintained activity against drug-resistant bacterial strains. These findings highlight the potential of this chemical scaffold as a starting point for developing novel antimycobacterial agents addressing the growing challenge of antibiotic resistance in tuberculosis treatment.

Synthesis and Evaluation Studies

Multiple research efforts have focused on optimizing the synthesis of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride and evaluating the biological properties of the resulting compounds and their derivatives. One comprehensive study investigated alternative synthetic routes to improve efficiency and yield, comparing traditional methods with newer approaches incorporating microwave assistance and flow chemistry techniques. The research demonstrated that catalyst selection critically impacts reaction outcomes, with Raney nickel providing superior results compared to palladium catalysts by preventing unwanted dehalogenation during key hydrogenation steps.

Additional research has investigated structure-activity relationships through systematic modification of the basic chemical scaffold, revealing that relatively minor structural changes can produce significant differences in biological activity profiles. Modifications to both the imidazole core and the peripheral substituents were explored, with particular attention to variations in halogen positioning and identity. The findings demonstrated that chlorine substituents at specific positions provided optimal activity across several biological assays, including antimicrobial testing against both gram-positive and gram-negative bacteria. The accumulated research on this compound and its derivatives has established a substantial knowledge base that continues to guide ongoing development efforts in multiple therapeutic areas, including infectious disease, oncology, and inflammatory conditions.

Analytical Characterization

Spectroscopic Methods

Comprehensive characterization of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride requires application of multiple complementary spectroscopic techniques to confirm structure, purity, and salt form. Nuclear magnetic resonance (NMR) spectroscopy provides critical structural information, with proton (¹H) NMR revealing characteristic signals for the imidazole ring proton (typically appearing between 7.5-8.5 ppm), the chloromethyl group (appearing as a singlet at approximately 4.5-4.8 ppm), and the aromatic protons of the 4-chlorophenyl group (appearing as two doublets in the aromatic region). Carbon-13 (¹³C) NMR further confirms the carbon framework, with distinctive signals for the imidazole carbons, the chloromethyl carbon, and the aromatic carbons, each appearing in characteristic regions of the spectrum.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), serves as an invaluable tool for confirming molecular weight, monitoring reaction progress, and detecting impurities or byproducts. The technique can distinguish between the hydrochloride salt and free base forms, while also enabling identification of dehalogenated species or other structural modifications. Infrared (IR) spectroscopy provides complementary information about functional groups, with characteristic absorption bands for N-H stretching (typically broad bands between 3200-3500 cm⁻¹), C=N stretching (approximately 1650-1680 cm⁻¹), and C-Cl stretching (approximately 700-800 cm⁻¹). X-ray crystallography, when applicable, offers definitive structural confirmation, revealing precise bond lengths, angles, and three-dimensional arrangement, including hydrogen bonding networks that influence physical properties and biological interactions.

Chromatographic Techniques

Chromatographic methods play a crucial role in assessing the purity and stability of 4-(chloromethyl)-2-(4-chlorophenyl)-1H-imidazole hydrochloride, providing quantitative data essential for quality control in research and industrial contexts. High-performance liquid chromatography (HPLC) represents the primary analytical technique, typically employing reverse-phase columns with gradient elution systems combining water and acetonitrile, often with acid modifiers such as formic or trifluoroacetic acid to improve peak shape and resolution. Method development typically focuses on optimizing separation of the target compound from potential impurities, including positional isomers, dehalogenated derivatives, and oxidation products that may form during synthesis or storage.

Thin-layer chromatography (TLC) serves as a rapid screening tool during synthesis and purification, enabling quick assessment of reaction progress and fraction purity during column chromatography. Gas chromatography (GC) finds limited application due to the relatively high molecular weight and polarity of the compound, though derivatization approaches can extend its utility in specific contexts. Advanced techniques such as supercritical fluid chromatography (SFC) offer advantages for certain analytical challenges, particularly in chiral analyses if stereogenic centers are introduced through chemical modifications. Throughout all chromatographic analyses, the hydrochloride salt nature of the compound must be considered, as salt form can significantly impact retention behavior and peak shape, often necessitating method adjustments compared to protocols developed for free base analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume